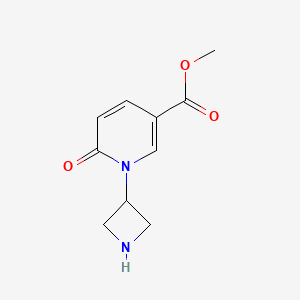![molecular formula C14H25NO4 B15307783 4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylicacid CAS No. 2352637-34-2](/img/structure/B15307783.png)
4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylic acid is a compound that features a cyclohexane ring substituted with a carboxylic acid group and an aminoethyl group protected by a tert-butoxycarbonyl group. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Protection of the amine group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Formation of the cyclohexane ring: The protected aminoethyl group is then introduced to a cyclohexane ring through a nucleophilic substitution reaction. This step may involve the use of a suitable leaving group and a nucleophile to facilitate the substitution.
Introduction of the carboxylic acid group: The carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, the production of 4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylic acid may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the tert-butoxycarbonyl protecting group, revealing the free amine group.
Substitution: Nucleophilic substitution reactions can be employed to replace the tert-butoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions may involve the use of reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: The major product is the free amine group.
Substitution: Products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the selective modification of other functional groups.
Biology: Employed in the synthesis of peptides and proteins, where it protects amino groups during chain elongation.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon deprotection.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, where it serves as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylic acid primarily involves the protection and deprotection of amine groups. The tert-butoxycarbonyl group is stable under basic conditions but can be removed under acidic conditions, revealing the free amine group. This property is exploited in various synthetic pathways to achieve selective reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(((tert-butoxycarbonyl)amino)methyl)cyclohexane-1-carboxylic acid
- 5-{4-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]piperazin-1-yl}pyrimidine-2-carboxylic acid
Uniqueness
4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylic acid is unique due to its specific structure, which combines a cyclohexane ring with a protected aminoethyl group and a carboxylic acid group. This combination allows for versatile applications in organic synthesis, particularly in the protection of amine groups during complex reactions.
Eigenschaften
CAS-Nummer |
2352637-34-2 |
|---|---|
Molekularformel |
C14H25NO4 |
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-8-10-4-6-11(7-5-10)12(16)17/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
QNGOUBIUZJXURL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC1CCC(CC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B15307722.png)


![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B15307735.png)




![1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B15307770.png)



